

An In-Depth Technical Guide to the Nickel-Niobium Phase Diagram

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Nickel;niobium

Cat. No.: B15487908

[Get Quote](#)

This technical guide provides a comprehensive analysis of the nickel-niobium (Ni-Nb) binary phase diagram, tailored for researchers, scientists, and professionals in drug development with an interest in materials science. The Ni-Nb system is of significant interest for the development of high-strength, high-temperature alloys, amorphous materials, and functional coatings. This document summarizes the critical phase equilibria, crystallographic data of the constituent phases, and the experimental methodologies employed for their characterization.

Data Presentation: Phase Equilibria and Crystallographic Information

The Ni-Nb system is characterized by the presence of terminal solid solutions, (Ni) and (Nb), and several intermetallic compounds. The phase relationships are governed by a series of invariant reactions.

Table 1: Invariant Reactions in the Nickel-Niobium System

Reaction Type	Temperature (°C)	Temperature (K)	Composition (at.% Nb)	Reaction
Peritectic	~2418	~2691	~2.5	$L + (Nb) \leftrightarrow (Nb)$
Eutectic	1285 ± 2	1558 ± 2	~20	$L \leftrightarrow (Ni) + Ni_3Nb$
Congruent Melting	1402	1675	25	$Ni_3Nb \leftrightarrow L$
Peritectic	1295	1568	~37	$L + Ni_3Nb \leftrightarrow Ni_6Nb_7$
Eutectic	1173	1446	41.5	$L \leftrightarrow Ni_3Nb + Ni_6Nb_7$
Peritectoid	~535	~808	~11	$(Ni) + Ni_3Nb \leftrightarrow Ni_8Nb$

Note: There is some discrepancy in the reported values for invariant reaction temperatures and compositions in the literature. The data presented here is a synthesis of critically evaluated experimental and CALPHAD (Calculation of Phase Diagrams) assessments.

Table 2: Crystallographic Data of Phases in the Nickel-Niobium System

Phase	Pearson Symbol	Space Group	Crystal System	Lattice Parameters (Å)
(Ni)	cF4	Fm-3m	Cubic	$a \approx 3.52$ (varies with Nb content)
(Nb)	cI2	Im-3m	Cubic	$a \approx 3.30$ (varies with Ni content)
Ni ₃ Nb	oP8	Pmmn	Orthorhombic	$a = 5.10$, $b = 4.25$, $c = 4.56$
Ni ₆ Nb ₇ (u phase)	hR39	R-3m	Trigonal	$a = 4.89$, $c = 26.64$
Ni ₈ Nb	-	-	-	Data not consistently available

Experimental Protocols

The determination of the Ni-Nb phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the microstructure and composition of the phases.

Metallographic Analysis

Sample Preparation:

- Sectioning: Ni-Nb alloys are sectioned using abrasive cut-off wheels with ample cooling to minimize deformation.
- Mounting: Samples are mounted in a conductive resin for subsequent automated or manual grinding and polishing.
- Grinding: Grinding is performed using a series of silicon carbide (SiC) abrasive papers, typically starting from 240 grit and progressing to 1200 grit, with water as a lubricant.

- **Polishing:** Mechanical polishing is carried out using diamond suspensions on polishing cloths, starting with a 6 μm paste and finishing with a 1 μm or finer paste. A final polishing step with colloidal silica can be used to obtain a deformation-free surface.
- **Etching:** To reveal the microstructure, chemical etching is employed. A common etchant for Ni-Nb alloys is a solution of nitric acid and hydrofluoric acid in water. The etching time is typically a few seconds to a minute, depending on the alloy composition and heat treatment condition.

Thermal Analysis

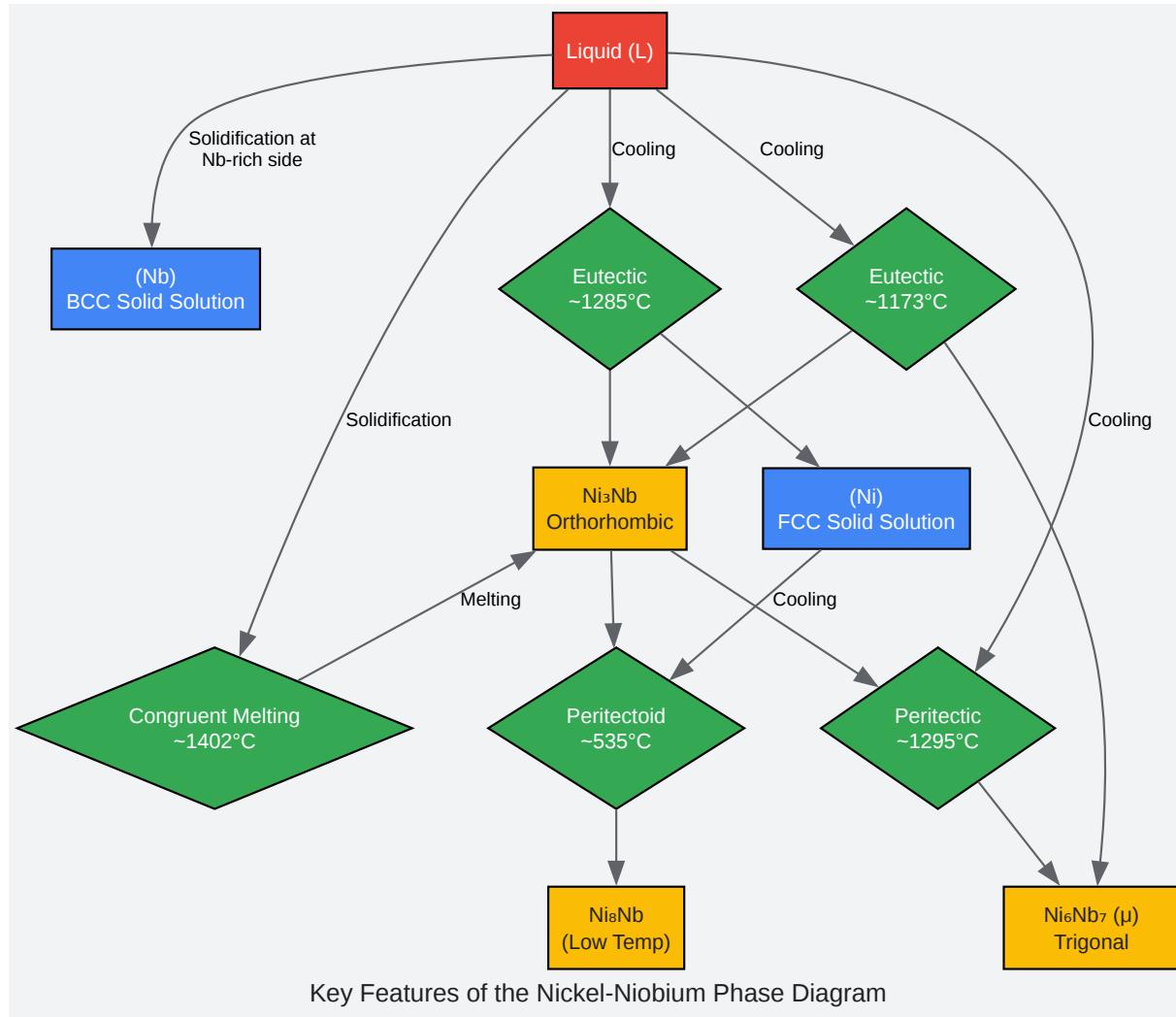
Differential Thermal Analysis (DTA):

- **Sample and Reference:** A small, representative sample of the Ni-Nb alloy (typically 10-100 mg) is placed in a crucible (e.g., alumina or zirconia). An inert reference material, such as alumina, is placed in an identical crucible.
- **Heating and Cooling Cycle:** The sample and reference are heated and cooled at a controlled rate, typically between 5 to 20 K/min, in an inert atmosphere (e.g., argon) to prevent oxidation.
- **Data Acquisition:** The temperature difference between the sample and the reference is continuously measured as a function of the sample temperature. Endothermic and exothermic events, such as melting, solidification, and solid-state phase transformations, are detected as deviations from the baseline.

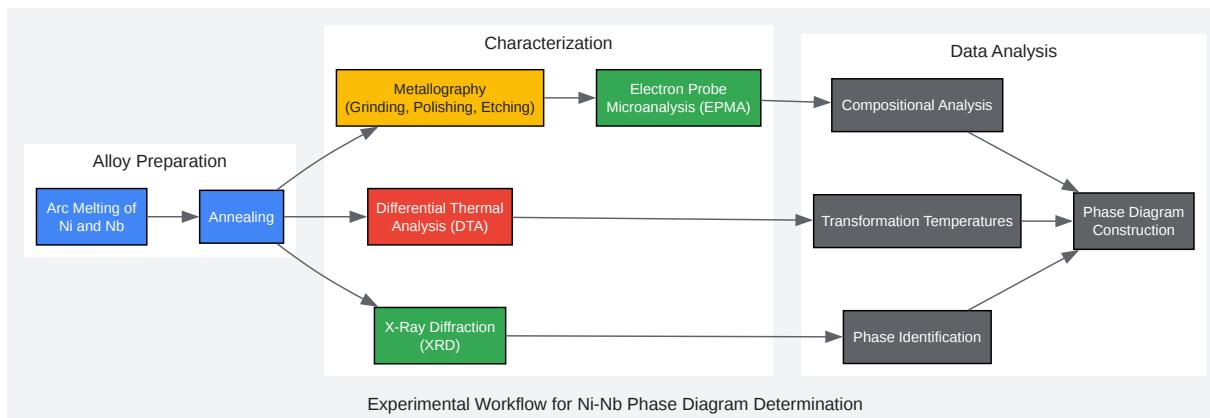
Compositional and Structural Analysis

Electron Probe Microanalysis (EPMA):

- **Sample Preparation:** A polished and unetched sample is coated with a thin layer of conductive material (e.g., carbon) to prevent charging under the electron beam.
- **Analysis:** A focused beam of high-energy electrons (typically 15-20 keV) is scanned across the sample surface. The characteristic X-rays emitted from the different phases are analyzed using wavelength-dispersive spectrometers.


- Quantification: The intensity of the characteristic X-rays for nickel and niobium are compared with those from pure element standards. A ZAF (atomic number, absorption, fluorescence) correction is applied to the raw data to obtain accurate quantitative compositions of the individual phases.

X-Ray Diffraction (XRD):


- Sample Preparation: Samples can be in the form of bulk material with a polished surface or powdered alloy.
- Data Collection: A monochromatic X-ray beam is directed onto the sample, and the diffracted X-rays are collected by a detector as a function of the diffraction angle (2θ).
- Phase Identification: The resulting diffraction pattern is a fingerprint of the crystal structures present in the sample. The peak positions and intensities are compared with crystallographic databases (e.g., ICDD) to identify the phases. Lattice parameters are determined from the positions of the diffraction peaks.

Visualization of the Nickel-Niobium Phase Relationships

The following diagrams, generated using the DOT language, illustrate the key features and logical flow of the nickel-niobium phase diagram.

[Click to download full resolution via product page](#)

Caption: A logical representation of the invariant reactions and phases in the Ni-Nb system.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the determination of a binary phase diagram.

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Nickel-Niobium Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15487908#nickel-niobium-phase-diagram-analysis\]](https://www.benchchem.com/product/b15487908#nickel-niobium-phase-diagram-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com